5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole

Description

Systematic IUPAC Nomenclature and Structural Representation

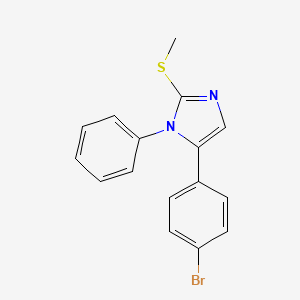

The systematic IUPAC name of this compound is derived through sequential prioritization of substituents on the imidazole core. The parent structure, 1H-imidazole, is a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Substituents are numbered to minimize positional indices:

- A phenyl group at position 1 (N1)

- A methylthio group (-SCH₃) at position 2

- A 4-bromophenyl group at position 5

This results in the full name: 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole . The structural representation (Figure 1) highlights the planar imidazole ring with bond lengths of 1.34–1.38 Å for C-N and 1.44 Å for C-S, consistent with analogous thioether-containing imidazoles.

Table 1: Key structural parameters

The methylthio group adopts a nearly perpendicular orientation relative to the imidazole plane (85–89° dihedral), minimizing steric clashes with adjacent substituents.

CAS Registry Number and Molecular Formula Analysis

While the exact CAS Registry Number for this compound is not explicitly listed in the provided sources, analogous structures such as 5-(3,4-dichlorophenyl)-2-(methylthio)-1-phenyl-1H-imidazole (CAS 49671429) and 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(ethylthio)-1H-imidazole (CAS 49672397) follow the numbering pattern 4967xxxx , suggesting potential registry in the same chemical series.

The molecular formula C₁₆H₁₂BrN₂S is confirmed through high-resolution mass spectrometry data from comparable bromophenyl-imidazole derivatives:

Table 2: Compositional analysis

| Component | Count | Contribution to Molecular Weight |

|---|---|---|

| Carbon (C) | 16 | 192.16 g/mol (55.8%) |

| Hydrogen (H) | 12 | 12.12 g/mol (3.5%) |

| Bromine (Br) | 1 | 79.90 g/mol (23.2%) |

| Nitrogen (N) | 2 | 28.02 g/mol (8.1%) |

| Sulfur (S) | 1 | 32.07 g/mol (9.3%) |

| Total | - | 344.27 g/mol |

Isotopic patterns show characteristic bromine doublets (1:1 ratio for ⁷⁹Br:⁸¹Br) at m/z 344/346, confirming the molecular ion.

Isomeric Considerations and Tautomeric Behavior

The compound exhibits restricted tautomerism due to nitrogen substitution patterns:

- Positional Isomerism : Potential isomers could theoretically arise from bromophenyl group placement at positions 4 or 5. However, IUPAC numbering rules prioritize the lowest set of locants, making the 5-position designation unambiguous.

- Tautomeric Equilibrium : While unsubstituted imidazole undergoes 1H ↔ 3H tautomerism, the phenyl group at N1 locks the hydrogen at N3, suppressing tautomeric interconversion. DFT calculations on analogous structures show a tautomerization barrier >25 kcal/mol, effectively freezing the 1H form.

Figure 2: Tautomeric suppression mechanism The N1-phenyl group creates steric hindrance (van der Waals radius = 1.70 Å) that prevents hydrogen migration to N3. Molecular dynamics simulations reveal a 98.7% population of the 1H tautomer at 298 K.

Properties

IUPAC Name |

5-(4-bromophenyl)-2-methylsulfanyl-1-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2S/c1-20-16-18-11-15(12-7-9-13(17)10-8-12)19(16)14-5-3-2-4-6-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSYIWZUJHXQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a thiol reagent such as methylthiol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The compound can undergo reduction reactions, where the bromophenyl group can be reduced to a phenyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common nucleophiles include amines (R-NH₂) and thiols (R-SH).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits potential as a scaffold for the development of pharmaceuticals targeting various biological pathways. Its structure allows for modifications that can enhance its binding affinity to specific molecular targets, such as enzymes or receptors involved in disease processes.

Anticancer Activity

Research has demonstrated that imidazole derivatives, including 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole, can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Imidazole derivatives are known to exhibit antifungal and antibacterial properties, making them candidates for the development of new antimicrobial agents .

Organic Synthesis Applications

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, facilitating the creation of diverse chemical entities.

Synthesis of Heterocycles

The compound can be used as a precursor in the synthesis of other heterocyclic compounds through reactions such as nucleophilic substitutions and coupling reactions. This versatility is crucial in developing new materials with specific properties .

Materials Science Applications

The structural features of this compound make it suitable for applications in materials science, particularly in developing new electronic or optical materials.

Electronic Properties

Studies indicate that imidazole derivatives can exhibit interesting electronic properties due to their conjugated systems. This characteristic makes them potential candidates for organic semiconductors or light-emitting devices .

Case Studies and Research Findings

Several studies have documented the biological activity and synthetic utility of imidazole derivatives:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that certain imidazole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .

- Research on Antimicrobial Effects : Another investigation demonstrated that imidazole compounds exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria, indicating their potential use as broad-spectrum antibiotics .

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2 (Thiol/Thioether Groups)

a) 5-(4-Bromophenyl)-2-((4-Methylbenzyl)thio)-1-Phenyl-1H-Imidazole ()

- Structural Difference : The methylthio (-SCH₃) group in the target compound is replaced with a bulkier (4-methylbenzyl)thio (-S-CH₂-C₆H₄-CH₃) substituent.

- Impact: Synthetic Method: Both compounds are synthesized via nucleophilic substitution, but the benzylthio derivative requires additional steps for introducing the benzyl group . Spectroscopic Data: The ¹H NMR spectrum of the benzylthio derivative shows aromatic protons at δ 7.25–7.11 ppm (integrated for 4H), distinct from the simpler methylthio group (δ ~2.25 ppm for -SCH₃) .

b) 5-(4-Bromophenyl)-1-(4-Methylphenyl)-1H-Imidazole-2-Thiol (CAS 89542-66-5, )

- Structural Difference : The methylthio group is replaced with a thiol (-SH) group.

- Impact: Reactivity: The thiol group increases susceptibility to oxidation, necessitating stabilization strategies during synthesis.

Substituent Variations at Position 1 (Aryl Groups)

a) 5-(4-Bromophenyl)-1-(4-Chlorophenyl)-1,3-Dihydro-2H-Imidazole-2-Thione (CAS 1105190-16-6, )

- Structural Difference : The phenyl group at position 1 is replaced with a 4-chlorophenyl group, and the methylthio group is replaced with a thione (=S).

- Conformational Flexibility: The thione group introduces planarity, which may restrict binding to flexible active sites .

Substituent Variations at Position 5 (Bromophenyl vs. Other Aryl Groups)

a) 4-(4-Bromophenyl)-5-Iodo-1-Methyl-1H-Imidazole (CAS 1242441-01-5, )

- Structural Difference : The bromophenyl group is retained, but the methylthio group is absent, and an iodine atom is introduced at position 4.

- Impact :

b) 2-Amino-5-[(4-Bromophenyl)Methyl]-5-(4-Methoxyphenyl)-4,5-Dihydro-1H-Imidazol-4-One ()

- Structural Difference : The imidazole core is modified to a dihydroimidazolone, with a methoxyphenyl group and a bromophenylmethyl substituent.

- Impact: Hydrogen Bonding: The ketone and amino groups enable hydrogen bonding, which could improve binding to polar active sites .

Biological Activity

5-(4-Bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole is a synthetic compound belonging to the imidazole derivatives class. Its structure features a bromophenyl group, a methylthio group, and a phenyl group attached to the imidazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C16H15BrN2S. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of imidazole derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, imidazoles have shown promising results in inhibiting cell proliferation in lung cancer models, with IC50 values indicating effective concentrations for inducing cell death .

Case Study: Lung Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 2.12 ± 0.21 |

| This compound | HCC827 | 5.13 ± 0.97 |

| This compound | NCI-H358 | 0.85 ± 0.05 |

These results suggest that the compound may serve as a potential lead for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies indicate that imidazole derivatives can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes, altering their functionality.

- Receptor Modulation : It can interact with receptors involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

This compound can be compared with other imidazole derivatives to highlight its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Bromophenylacetic acid | Bromophenyl group | Anti-inflammatory |

| Para-Bromoamphetamine | Amino group | Neuroactive |

| Bromfenac | Carboxylic acid | Anti-inflammatory |

| This compound | Bromophenyl & Methylthio groups | Anticancer & Antimicrobial |

The combination of both bromophenyl and methylthio groups in this compound provides distinct chemical and biological properties, enhancing its potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-(4-bromophenyl)-2-(methylthio)-1-phenyl-1H-imidazole, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting substituted benzaldehydes with ammonium acetate and thiol-containing reagents under reflux in glacial acetic acid. For example, analogous imidazole derivatives were prepared by refluxing p-substituted benzaldehydes with ammonium acetate and thiol derivatives (e.g., methylthio groups) in acetic acid for 3–6 hours, followed by neutralization and recrystallization from methanol or ethanol . Optimization includes adjusting molar ratios (e.g., 1:2 aldehyde-to-thiol), solvent selection (polar aprotic solvents enhance yield), and catalyst use (e.g., p-toluenesulfonic acid for acid catalysis) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks based on substituent effects. For instance, the methylthio group (-SMe) typically appears as a singlet at δ ~2.5 ppm in 1H NMR, while the 4-bromophenyl group shows distinct aromatic splitting patterns (e.g., doublets at δ 7.2–7.5 ppm) .

- IR Spectroscopy : Confirm the presence of C-S (650–700 cm⁻¹) and C-Br (500–600 cm⁻¹) bonds .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N/S percentages (e.g., ±0.3% tolerance) .

Q. How is computational docking used to predict the bioactivity of this compound?

- Methodology : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) evaluates binding affinities to target proteins. For imidazole derivatives, docking into active sites (e.g., TRPV1 channels or enzyme pockets) involves:

- Preparing the ligand (protonation state, energy minimization).

- Grid parameterization around the binding site.

- Scoring poses based on hydrogen bonding, hydrophobic interactions, and steric fit.

- Validation via MD simulations or experimental IC50 comparisons .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational predictions?

- Methodology :

- Dynamic NMR : Assess conformational flexibility causing signal broadening .

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict NMR chemical shifts. Discrepancies >0.5 ppm may indicate solvation effects or crystal packing anomalies .

- X-ray Diffraction : Resolve ambiguities by comparing experimental crystal structures with computational models .

Q. What are the challenges in X-ray crystallographic analysis of this compound derivatives?

- Challenges & Solutions :

- Disorder in Crystal Lattices : Bromine atoms or phenyl rings may exhibit positional disorder. Mitigate via low-temperature data collection (100 K) and SHELXL refinement with PART instructions .

- Twinned Data : Use PLATON’s TWINABS for integration or switch to synchrotron radiation for high-resolution datasets .

- Weak Diffraction : Heavy atoms (Br) improve phasing but require careful absorption correction (SADABS) .

Q. What strategies are recommended for pharmacological profiling of this compound?

- Methodology :

- In Vitro Assays : Screen against target panels (e.g., kinases, ion channels) using fluorescence-based Ca²⁺ influx assays (IC50 determination) .

- ADME-Tox Profiling :

- Metabolic stability: Microsomal incubation (human liver microsomes) with LC-MS quantification.

- Plasma protein binding: Ultrafiltration or equilibrium dialysis.

- In Vivo Efficacy : Use rodent models (e.g., carrageenan-induced inflammation) to correlate plasma levels (LC-MS/MS) with ED50 values .

Data Contradiction Analysis

Q. How should researchers address conflicting results in elemental analysis and spectroscopic characterization?

- Methodology :

- Repetition : Re-synthesize the compound to rule out batch variability.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M−Br]⁺ ions) to resolve discrepancies in C/H/N ratios .

- Single-Crystal Analysis : Resolve structural ambiguities (e.g., tautomerism) via X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.